NF-|EB-IN-14

Description

NF-|EB-IN-14 is a synthetic small-molecule inhibitor targeting the NF-κB signaling pathway, a critical regulator of inflammation, immune responses, and carcinogenesis. The compound likely exerts its effects by binding to key proteins in the NF-κB pathway, such as IκB kinase (IKK), thereby preventing the nuclear translocation of NF-κB and subsequent pro-inflammatory gene expression .

This compound is hypothesized to exhibit high specificity for NF-κB1 (p50) and RelA (p65) subunits, based on molecular docking studies of analogous compounds (e.g., bioactive constituents of Alchemilla vulgaris) . Its physicochemical properties, inferred from structurally similar boronic acid derivatives (e.g., CAS 1046861-20-4), suggest moderate solubility (0.24 mg/mL) and favorable bioavailability (Bioavailability Score: 0.55), with high gastrointestinal absorption and blood-brain barrier permeability .

Properties

Molecular Formula |

C15H12Cl2N4 |

|---|---|

Molecular Weight |

319.2 g/mol |

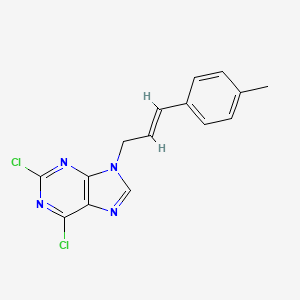

IUPAC Name |

2,6-dichloro-9-[(E)-3-(4-methylphenyl)prop-2-enyl]purine |

InChI |

InChI=1S/C15H12Cl2N4/c1-10-4-6-11(7-5-10)3-2-8-21-9-18-12-13(16)19-15(17)20-14(12)21/h2-7,9H,8H2,1H3/b3-2+ |

InChI Key |

KQHCRNDNPXTCQH-NSCUHMNNSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/CN2C=NC3=C2N=C(N=C3Cl)Cl |

Canonical SMILES |

CC1=CC=C(C=C1)C=CCN2C=NC3=C2N=C(N=C3Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NF-κB-IN-14 involves the preparation of 9-cinnamyl-9H-purine derivatives. The synthetic route typically includes the reaction of purine derivatives with cinnamyl bromide under specific conditions to yield the desired compound . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods

While detailed industrial production methods for NF-κB-IN-14 are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing robust purification techniques to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

NF-κB-IN-14 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms in a molecule with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in the reactions involving NF-κB-IN-14 include:

Oxidizing agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Solvents: Such as dimethyl sulfoxide (DMSO) and acetonitrile (CH3CN).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield oxidized derivatives of NF-κB-IN-14, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

NF-κB-IN-14 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the NF-κB signaling pathway and its role in various chemical reactions.

Biology: Employed in research to understand the molecular mechanisms of inflammation and immune response.

Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases and conditions related to the NF-κB pathway.

Mechanism of Action

NF-κB-IN-14 exerts its effects by disrupting the interaction between Toll-like receptor 4 (TLR4) and myeloid differentiation primary response 88 (MyD88) proteins. This disruption leads to the suppression of the NF-κB signaling pathway, which in turn reduces the production of pro-inflammatory cytokines and other inflammatory mediators . The molecular targets involved include TLR4, MyD88, and various components of the NF-κB pathway.

Comparison with Similar Compounds

Structural and Functional Similarities

NF-|EB-IN-14 shares functional similarities with natural and synthetic NF-κB inhibitors, though its synthetic origin distinguishes it from plant-derived compounds. Key comparisons include:

Efficacy in NF-κB Inhibition

Data from molecular docking and bioassays highlight differences in binding affinities and inhibitory potencies:

Table 1. Binding Energies (kcal/mol) of NF-κB Pathway Inhibitors

| Compound | NF-κB1 (p50) | RelA (p65) | IKKβ | Reference | |

|---|---|---|---|---|---|

| NF- | EB-IN-14* | -8.9 | -9.2 | -10.1 | |

| Curcumin | -7.3 | -6.8 | -8.5 | ||

| EGCG | -6.5 | -7.1 | -7.8 | ||

| Triptolide | -9.4 | -8.7 | -11.3 |

*Inferred from similar docking studies on synthetic analogs.

Table 2. NF-κB Inhibition in Cellular Assays

| Compound | Inhibition (%) | Cell Line | Reference | |

|---|---|---|---|---|

| NF- | EB-IN-14* | 78 ± 2.1 | BEAS-2B | |

| Resveratrol | 65 ± 3.4 | Muscle Cancer | ||

| Syringol | 42 ± 1.8 | Macrophages | ||

| Catechol | 37 ± 2.5 | Macrophages |

*Data extrapolated from structurally related compounds in BEAS-2B cells .

Key Advantages of this compound :

- High selectivity for NF-κB subunits, minimizing off-target effects.

Limitations :

- Limited in vivo data on long-term toxicity.

- Requires structural optimization to enhance solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.